4-[(2-chlorophenyl)methyl]-N-cyclopropylmorpholine-2-carboxamide
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Overview
Description
4-[(2-chlorophenyl)methyl]-N-cyclopropylmorpholine-2-carboxamide is a synthetic compound with a complex structure that includes a chlorophenyl group, a cyclopropyl group, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-chlorophenyl)methyl]-N-cyclopropylmorpholine-2-carboxamide typically involves multiple steps. One common method starts with the reaction of 2-chlorobenzyl chloride with cyclopropylamine to form an intermediate. This intermediate is then reacted with morpholine-2-carboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(2-chlorophenyl)methyl]-N-cyclopropylmorpholine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-[(2-chlorophenyl)methyl]-N-cyclopropylmorpholine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-[(2-chlorophenyl)methyl]-N-cyclopropylmorpholine-2-carboxamide involves its interaction with specific molecular targets in the body. It is believed to bind to proteins and enzymes, altering their structure and function. This binding can affect various biochemical pathways, including those involved in inflammation and pain signaling. The compound may also influence the permeability of cell membranes and the activity of ion channels.
Comparison with Similar Compounds
Similar Compounds
- 4-chlorophenylacetic acid
- 4-chlorophenyl methyl sulfone
- N-[(2-chlorophenyl)methyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide
Uniqueness
4-[(2-chlorophenyl)methyl]-N-cyclopropylmorpholine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Compared to similar compounds, it may exhibit different reactivity patterns and therapeutic potentials, making it a valuable subject of study in various research fields.
Properties
Molecular Formula |
C15H19ClN2O2 |
---|---|
Molecular Weight |
294.77 g/mol |
IUPAC Name |
4-[(2-chlorophenyl)methyl]-N-cyclopropylmorpholine-2-carboxamide |
InChI |
InChI=1S/C15H19ClN2O2/c16-13-4-2-1-3-11(13)9-18-7-8-20-14(10-18)15(19)17-12-5-6-12/h1-4,12,14H,5-10H2,(H,17,19) |
InChI Key |
ARUSLDIRLYWWNL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2CN(CCO2)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
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